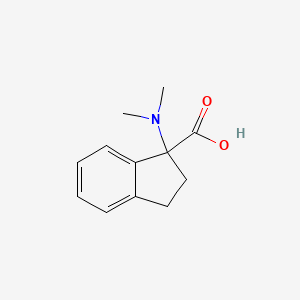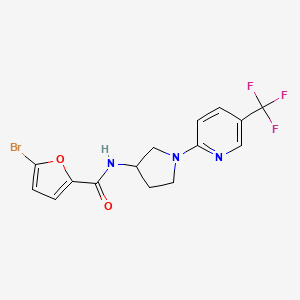
1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- (ICA-DMA) is an organic compound belonging to the class of indene carboxylic acids. It is a white crystalline solid with a molecular weight of 221.3 g/mol and a melting point of 156-157 °C. ICA-DMA is a versatile compound with many potential applications in scientific research, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Indene derivatives, including 1H-indene-1-carboxylic acid analogs, have been explored for their potential in corrosion inhibition. A study by Saady et al. (2018) demonstrated that indanone derivatives exhibit significant anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC), were found to effectively inhibit steel corrosion, with efficiency increasing alongside inhibitor concentration. The study suggests that these compounds act through adsorption on the metal surface, following Langmuir isotherm behavior, and exhibit mixed-type inhibitory effects. Theoretical studies supported the experimental findings, showing a correlation between the molecular structure of the inhibitors and their efficiency (Saady et al., 2018).
Material Synthesis and Characterization
Indene derivatives have been synthesized and characterized for various applications. For instance, Jing (2012) reported an improved method for synthesizing 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb. This method optimized the reaction conditions for higher yields and suggested that the recrystallization method is more suitable for industrial production than column chromatography, considering equipment costs and scalability (Jing, 2012).
Optical Probes and Sensing
Indene derivatives have also been utilized in the development of optical probes for anion detection. A study by Al-Sayah et al. (2016) introduced a molecule derived from indene as an optical probe for various anions. This probe showed strong binding to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, resulting in significant changes in emission and NMR chemical shifts, which could be useful for environmental monitoring and chemical analysis (Al-Sayah et al., 2016).
Wirkmechanismus
The effects of “1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-” on cell function and signal transduction are extensive. It has been shown to regulate gene expression, modulate protein activity, and influence cellular processes such as cell cycle progression, apoptosis, and immune response.
Safety and Hazards
The safety precautions for handling “1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-” include wearing protective gloves, clothing, eye protection, and face protection . It should be handled under inert gas and protected from moisture . The compound should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction .
Eigenschaften
IUPAC Name |
1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQBUBVGJORSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
